Diethyl indolizine-1,2-dicarboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl indolizine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTAWMDQYRFFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321865 | |

| Record name | Diethyl indolizine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-98-2 | |

| Record name | 14174-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl indolizine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Diethyl Indolizine-1,2-dicarboxylate and its Analogs

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and verify the structure of Diethyl Indolizine-1,2-dicarboxylate. Recognizing the scarcity of publicly available, consolidated spectral data for the parent compound (CAS No. 14174-98-2)[1], this document will leverage detailed analysis of closely related, structurally verified analogs. By examining these derivatives, we can build a robust and instructive model for understanding the core spectroscopic features of the indolizine-1,2-dicarboxylate system. This approach is designed for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of spectroscopic interpretation for this important class of heterocyclic compounds.

The Indolizine Core: Structural and Spectroscopic Overview

Indolizine, a fused bicyclic aromatic system containing a nitrogen atom at the bridgehead, is a privileged scaffold in medicinal chemistry and materials science. The addition of two ethyl ester groups at the C1 and C2 positions, as seen in this compound, profoundly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

The core structure presents several key features for spectroscopic analysis:

-

The Aromatic System: The fused pyridine and pyrrole rings create a unique 10 π-electron aromatic system. The protons attached to this core (H-3, H-5, H-6, H-7, H-8) will appear in the aromatic region of the ¹H NMR spectrum, with chemical shifts and coupling constants dictated by their electronic environment.

-

Electron-Withdrawing Groups: The two carboxylate esters are strongly electron-withdrawing. They deshield adjacent protons and carbons, causing their signals to shift downfield in NMR spectra. Their carbonyl (C=O) groups produce intense, characteristic absorption bands in Infrared (IR) spectroscopy.

-

Ethyl Groups: The two ethyl fragments (-CH₂CH₃) will each produce a characteristic quartet and triplet pattern in the ¹H NMR spectrum, providing clear evidence of their presence.

To illustrate these principles, we will draw upon data from structurally similar compounds, allowing us to build a comprehensive picture of the target molecule.

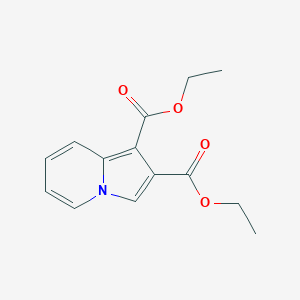

Molecular Structure Diagram

Caption: Numbering scheme for the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: An Interpretive Analysis

While a complete, assigned spectrum for the parent compound is not publicly documented, we can predict its features with high confidence. For a practical example, we can examine the published ¹H NMR data for the isomeric Diethyl indolizine-1,3-dicarboxylate [2]. This allows us to understand the signals from the indolizine core protons and the ethyl esters, which are common to both molecules.

Table 1: ¹H NMR Data for Diethyl Indolizine-1,3-dicarboxylate (400 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.53 | dd | 1H | H-5 |

| 8.34 | dd | 1H | H-8 |

| 8.00 | s | 1H | H-2 |

| 7.31 | ddd | 1H | H-7 |

| 6.97 | ddd | 1H | H-6 |

| 4.38 | q | 4H | -COOCH₂CH₃ |

| 1.41 | t | 6H | -COOCH₂CH₃ |

Expert Insights:

-

Downfield Protons (H-5, H-8): The H-5 proton is the most downfield signal (9.53 ppm), a hallmark of indolizine systems. This significant deshielding is due to its position adjacent to the bridgehead nitrogen and the anisotropic effect of the fused ring system. The H-8 proton also appears far downfield.

-

Aromatic Region (H-6, H-7): The H-6 and H-7 protons appear at more typical aromatic chemical shifts. Their complex splitting patterns (ddd, or triplet of doublets) arise from coupling to each other and to H-5 and H-8.

-

Pyrrole Ring Protons: In this 1,3-isomer, the H-2 proton appears as a singlet at 8.00 ppm. For our target molecule, This compound , we would expect the H-3 proton to be a singlet in a similar region, deshielded by the adjacent C2-ester.

-

Ethyl Esters: The signals at 4.38 ppm (quartet) and 1.41 ppm (triplet) are classic indicators of an ethyl group attached to an electronegative atom (oxygen). Their integration (4H and 6H) confirms the presence of two equivalent ethyl ester groups.

For the target 1,2-dicarboxylate , the primary difference would be the absence of the H-2 singlet and the presence of an H-3 singlet, likely shifted slightly due to the different electronic environment.

¹³C NMR Spectroscopy: Predicted Features

A ¹³C NMR spectrum provides a map of the carbon skeleton. Based on the known effects of substituents on aromatic systems, we can predict the key resonances for this compound.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~165-170 | C=O (Esters) | Typical range for ester carbonyl carbons. |

| ~140-150 | C-1, C-2, C-8a | Carbons bearing substituents or adjacent to nitrogen are shifted downfield. |

| ~110-135 | C-3, C-5, C-6, C-7, C-8 | Aromatic carbons of the indolizine core. |

| ~60-65 | -COOCH₂CH₃ | Methylene carbons of the ethyl esters. |

| ~14-15 | -COOCH₂CH₃ | Methyl carbons of the ethyl esters. |

Causality in Experimental Choices: The choice of deuterated chloroform (CDCl₃) as the NMR solvent is standard for non-polar to moderately polar organic compounds due to its excellent solubilizing power and the presence of a residual proton signal (δ ≈ 7.26 ppm) that serves as a convenient internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For this compound, the most prominent feature would be the carbonyl stretches of the two ester groups.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| ~3100-3000 | C-H (Aromatic) | Medium-Weak | Confirms the presence of the aromatic indolizine core. |

| ~2980-2850 | C-H (Aliphatic) | Medium | Signals from the ethyl groups. |

| ~1720-1740 | C=O (Ester) | Strong, Sharp | A highly diagnostic, intense band confirming the ester functional groups. Conjugation with the aromatic ring may shift this to a slightly lower frequency. |

| ~1600-1450 | C=C (Aromatic) | Medium-Variable | Skeletal vibrations of the indolizine ring. |

| ~1250-1100 | C-O (Ester) | Strong | Stretch of the C-O single bond in the ester groups. |

The presence of a very strong, sharp peak in the 1720-1740 cm⁻¹ region is a critical self-validating checkpoint for the synthesis of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, offering definitive proof of structure.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): For C₁₄H₁₅NO₄, the calculated molecular weight is 261.27 g/mol . A high-resolution mass spectrometry (HRMS) experiment should show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to this exact mass.

-

Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) with fragmentation would likely show characteristic losses corresponding to the ethyl and ester groups.

-

Loss of Ethoxy Group (-OC₂H₅): [M - 45]⁺

-

Loss of Ethyl Group (-C₂H₅): [M - 29]⁺

-

Loss of COOC₂H₅: [M - 73]⁺

-

Illustrative Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data discussed.

General Workflow for Spectroscopic Analysis

Caption: Standard workflow for chemical structure validation.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is locked onto the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used. For ATR, place a small amount of the solid directly on the crystal. If a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar, non-volatile compounds. The analysis is typically run in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This allows for the determination of the exact mass to within a few parts per million (ppm).

-

Data Analysis: Compare the measured exact mass of the molecular ion to the calculated theoretical mass for the proposed formula (C₁₄H₁₅NO₄) to confirm the elemental composition.

Conclusion

References

-

MDPI. Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. [Online] Available at: [Link]

-

Revue Roumaine de Chimie. SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. [Online] Available at: [Link]

-

ResearchGate. Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. [Online] Available at: [Link]

-

ResearchGate. The crystal structure of diethyl 3-(4-chlorobenzoyl)indolizine-1,2-dicarboxylate (4b). [Online] Available at: [Link]

-

ResearchGate. Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted)-indolizine-1-carboxylate and diethyl 3-(4-substituted)-7-(4-nitrobenzyl) indolizine-1,2-dicarboxylate analogs against. [Online] Available at: [Link]

-

CNR-IRIS. Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Carbonylative Amination of 2-(Pyridin-2-yl)pent-4-yn-1-carbonyl Compounds. [Online] Available at: [Link]

-

Acta Crystallographica Section E. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Diethyl indolizine-1,3-dicarboxylate. [Online] Available at: [Link]

Sources

Chemical properties of Diethyl indolizine-1,2-dicarboxylate

An In-Depth Technical Guide to the Chemical Properties of Diethyl Indolizine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolizine Scaffold

Indolizine, a fused heterocyclic aromatic compound consisting of a pyridine ring fused to a pyrrole ring, represents a vital structural motif in medicinal chemistry and materials science.[1] As an isomer of the more commonly known indole, the indolizine nucleus possesses a unique electronic distribution, with the five-membered ring being electron-rich and the six-membered ring being electron-deficient. This electronic character imparts distinct chemical reactivity and allows for diverse functionalization.

This guide focuses on a particularly significant derivative: This compound . The strategic placement of two adjacent ester functionalities on the electron-rich pyrrole ring not only modulates the core's reactivity but also provides crucial handles for further synthetic elaboration. This scaffold has garnered significant attention, notably for its promising biological activities, including significant anticancer properties.[2] This document serves as a technical resource, exploring the synthesis, structure, reactivity, and applications of this important molecular framework.

Synthesis: The Power of 1,3-Dipolar Cycloaddition

The construction of the indolizine core is most efficiently achieved through [3+2] cycloaddition reactions, a cornerstone of heterocyclic chemistry.[1][3][4] This method involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkyne or alkene (the dipolarophile). The reaction between a pyridinium ylide and diethyl acetylenedicarboxylate (DEAD) is a direct and high-yielding route to the this compound core.

The causality behind this synthetic choice lies in its convergence and atom economy. It allows for the rapid assembly of the bicyclic system from relatively simple, acyclic precursors in a single, concerted step. The pyridinium ylide is typically generated in situ from a corresponding N-substituted pyridinium salt by deprotonation with a mild base.

Experimental Protocol: One-Pot, Three-Component Synthesis

Modern synthetic advancements have enabled the creation of complex indolizine derivatives in a single step. The following protocol describes an efficient one-pot, three-component reaction to produce a substituted this compound, which serves as a self-validating system for constructing the core scaffold.[1][3][5]

Step-by-Step Methodology:

-

Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine 4,4′-Bipyridyl (3 mmol), 2,4′-dibromoacetophenone (3 mmol), and diethyl acetylenedicarboxylate (3.5 mmol).[1]

-

Solvent Addition: Add 20 mL of 1,2-epoxybutane. Expert Insight: 1,2-epoxybutane serves not only as the solvent but also as an acid scavenger, trapping the HBr generated during the initial quaternization of the pyridine nitrogen, which facilitates the subsequent in situ formation of the ylide.

-

Reaction: Stir the mixture under reflux for approximately 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the 1,2-epoxybutane under reduced pressure.

-

Precipitation: Triturate the resulting residue with ethanol. This step is crucial for precipitating the product while dissolving unreacted starting materials and byproducts.

-

Isolation: Filter the precipitate and wash with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as nitromethane, to yield the final product as pure crystals.[1]

Structural and Spectroscopic Properties

The chemical structure of this compound derivatives has been unequivocally confirmed by NMR spectroscopy and single-crystal X-ray diffraction.[1][3]

Structural Insights from X-ray Crystallography: X-ray analysis of derivatives reveals that the indolizine fused-ring system is nearly planar. However, significant steric hindrance exists between the two adjacent carboethoxy groups at positions 1 and 2. This steric strain forces the ester groups to twist out of the plane of the aromatic ring.[1] The carboethoxy group at position 2 is typically more twisted than the one at position 1. This non-planar orientation of the ester groups can influence intermolecular interactions and the compound's binding affinity to biological targets.

Spectroscopic Characterization: While a complete dataset for the unsubstituted parent compound is not readily available in the cited literature, the data for Diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate provides an excellent reference for the core spectroscopic features.[1][3] The purity and structure of synthesized indolizines are routinely validated using a combination of spectroscopic techniques.

| Technique | Observed Features for the Substituted Derivative[1][3] | Interpretation & Relevance to Parent Compound |

| ¹H NMR | Signals for ethyl groups (triplet ~1.4 ppm, quartet ~4.4 ppm). Multiple signals in the aromatic region (7.0-9.0 ppm) for the indolizine, pyridyl, and benzoyl protons. | The parent compound would show the characteristic ethyl ester signals. The aromatic region would be simpler, displaying signals corresponding only to the five protons on the indolizine core (H-3, H-5, H-6, H-7, H-8). |

| ¹³C NMR | Signals for ethyl groups (~14 ppm, ~62 ppm) and ester carbonyls (~165 ppm). Multiple signals in the aromatic region for all three aromatic systems. | The parent compound would exhibit signals for the ethyl esters and the eight carbons of the indolizine aromatic core. The absence of other substituents would simplify the spectrum significantly. |

| IR Spectroscopy | Strong C=O stretching vibrations for the ester groups, typically around 1720-1740 cm⁻¹. C-O stretching around 1250 cm⁻¹. Aromatic C=C and C-H stretching. | These key ester stretches are definitive for the title compound. The exact position of the C=O stretch indicates the electronic environment (conjugation with the aromatic ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns showing the loss of ethoxy and carboethoxy groups. | High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition. The fragmentation pattern provides structural validation. |

Chemical Reactivity

The chemical behavior of this compound is governed by the interplay between the electron-rich nature of the indolizine core and the strong electron-withdrawing effect of the two dicarboxylate groups.

-

Electrophilic Aromatic Substitution: Unsubstituted indolizine is highly reactive towards electrophiles, with substitution occurring preferentially at the C-3 position, and sometimes at the C-1 position of the five-membered ring.[6] However, in this compound, the presence of two powerful electron-withdrawing ester groups at C-1 and C-2 significantly deactivates the pyrrole moiety towards electrophilic attack. This deactivation makes electrophilic substitution challenging and may require harsh conditions or lead to reactions on the less deactivated pyridine ring.

-

Nucleophilic Reactions: While the core is deactivated to electrophiles, the carbanionic center at C-5 can be generated by deprotonation with strong bases like butyllithium (BuLi), allowing for subsequent reactions with electrophiles at this position.[6]

-

Reactions of the Ester Groups: The diethyl ester functionalities are key reaction handles. They can undergo standard ester chemistry:

-

Hydrolysis: Treatment with acid or base will hydrolyze the esters to the corresponding dicarboxylic acid.

-

Amidation: Reaction with amines can convert the esters to amides, providing a route to a diverse library of derivatives.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the esters to the corresponding diol.

-

-

Cycloaddition Reactions: The indolizine system can participate as an 8π component in [8+2] cycloaddition reactions with electron-deficient acetylenes, leading to the formation of larger, more complex heterocyclic systems known as cyclazines.

Biological Significance and Applications in Drug Development

The indolizine scaffold is considered a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this core have demonstrated a wide array of pharmacological activities.

Anticancer Activity: Of paramount importance is the finding that This compound itself shows significant anticancer activity.[2] While the specific mechanism of action for this parent compound requires further elucidation, numerous functionalized indolizine derivatives have been synthesized and evaluated for their potent antiproliferative effects against various cancer cell lines, including lung, breast, and prostate cancer.[2][7] The planar nature of the indolizine ring allows for effective π-stacking interactions with biological macromolecules like DNA or enzyme active sites, which is a common mechanism for anticancer drugs.

Scaffold for Drug Discovery: The this compound framework is an ideal starting point for the development of new therapeutic agents. The ester groups at the C-1 and C-2 positions are readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). By converting the esters to amides or other functional groups, researchers can fine-tune the molecule's solubility, lipophilicity, and binding characteristics to optimize its potency and selectivity for a specific biological target.

Conclusion

This compound is a heterocyclic compound of significant chemical and pharmacological interest. Its synthesis is readily achieved through the robust and versatile 1,3-dipolar cycloaddition reaction. The molecule's structure is characterized by a nearly planar aromatic core with sterically hindered, out-of-plane ester groups that provide crucial sites for synthetic modification. Its chemical reactivity is a balance between the inherent electron-richness of the indolizine system and the deactivating influence of the dicarboxylate substituents. With demonstrated anticancer activity, this compound and its derivatives represent a highly valuable scaffold for the design and development of next-generation therapeutic agents. Continued exploration of this framework is poised to yield new insights into its biological mechanisms and unlock its full potential in medicine.

References

-

Banu, N. D., et al. (2025). Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. Molbank, 2025, M2032. [Link]

-

Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society. [Link]

-

Gulea, M., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences. [Link]

-

Padwa, A., et al. (2015). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Barick, S., et al. (2025). Previous studies associated with indolizine synthesis and our work. ResearchGate. [Link]

-

Banu, N. D., et al. (2025). The one-pot three-component synthesis of diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. ResearchGate. [Link]

-

Banu, N. D., et al. (2025). Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. ResearchGate. [Link]

-

Magesh, S., et al. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of indolizines. [Link]

-

Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

-

Padwa, A. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. [Link]

-

Zaitsev, V. P., et al. (2018). Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Math-Net.Ru. [Link]

-

Shadrin, I., et al. (2019). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molecules. [Link]

Sources

Diethyl indolizine-1,2-dicarboxylate CAS number and properties

An In-Depth Technical Guide to Diethyl Indolizine-1,2-dicarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

This compound is a derivative of indolizine, a fused bicyclic aromatic system composed of a pyridine ring and a pyrrole ring. The strategic placement of two diethyl carboxylate groups on the pyrrole moiety significantly influences its chemical reactivity and biological activity.

CAS Number: 14174-98-2[1]

Molecular Formula: C₁₄H₁₅NO₄

Molecular Weight: 261.27 g/mol [2]

Chemical Structure: Indolizine is a nitrogen-containing heterocyclic aromatic compound, isomeric with indole. The numbering of the indolizine scaffold is crucial for understanding the substitution patterns that dictate the molecule's properties.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the parent compound, indolizine-1,2-dicarboxylic acid, specific experimental data for the diethyl ester may vary.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | Diethyl 1,2-indolizinedicarboxylate | |

| Appearance | Crystalline solid | [5] |

| Molecular Weight | 261.27 g/mol | [2] |

| Melting Point | Not specified, but related compounds are crystalline. | |

| Boiling Point | Not specified. | |

| Solubility | Soluble in common organic solvents like ethyl acetate. | [2] |

Synthesis Methodologies and Mechanistic Insights

The synthesis of the indolizine core is a well-established area of organic chemistry, with several efficient methods available. The most prominent and versatile of these are the 1,3-dipolar cycloaddition reactions.

1,3-Dipolar Cycloaddition: A Cornerstone of Indolizine Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. In the context of indolizine synthesis, this typically involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene or alkyne (the dipolarophile).[3][4][6] The reaction between pyridinium N-ylides and acetylenic compounds is among the most efficient synthetic routes to indolizine derivatives.[3][4]

A common dipolarophile used for the synthesis of this compound is diethyl acetylenedicarboxylate (DEAD). The pyridinium ylide can be generated in situ from the corresponding pyridinium salt by treatment with a base.

One-Pot, Three-Component Synthesis: An Efficient Alternative

More recently, one-pot, three-component reactions have gained traction due to their high efficiency and atom economy.[3][4][7] These reactions allow for the rapid assembly of complex indolizine structures from simple, commercially available starting materials. A notable example involves the reaction of a pyridine derivative, an α-halo ketone, and an activated alkyne like diethyl acetylenedicarboxylate.[3][4]

Experimental Protocol: One-Pot Synthesis of a Substituted this compound

The following protocol is adapted from a reported synthesis of a substituted this compound and illustrates the general principles of the one-pot, three-component approach.[3][4]

Materials:

-

4,4′-Bipyridyl

-

2,4′-Dibromoacetophenone

-

Diethyl acetylenedicarboxylate

-

1,2-Epoxybutane (as solvent and acid scavenger)

-

Ethanol

-

Nitromethane

Procedure:

-

To a round-bottom flask, add 4,4′-bipyridyl (3 mmol), 2,4′-dibromoacetophenone (3 mmol), and diethyl acetylenedicarboxylate (3.5 mmol).

-

Add 20 mL of 1,2-epoxybutane to the flask.

-

Stir the mixture under reflux for 10 hours.

-

After the reaction is complete, remove the 1,2-epoxybutane under reduced pressure.

-

Triturate the residue with ethanol and filter the resulting precipitate.

-

Purify the crude product by crystallization from a nitromethane solution to yield the desired diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate as yellow crystals.[3][4]

Synthesis Workflow Diagram

Caption: One-pot synthesis of a this compound derivative.

Spectroscopic Characterization

The structure of this compound and its derivatives can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of a related compound, diethyl indolizine-1,3-dicarboxylate, shows characteristic signals for the ethyl ester groups (triplets and quartets) and distinct resonances for the aromatic protons of the indolizine core.[2] For the 1,2-dicarboxylate isomer, one would expect to see signals corresponding to the protons on the pyridine and pyrrole rings, with their chemical shifts and coupling patterns providing valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the aromatic rings, and the carbons of the ethyl groups.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural insights.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester groups, as well as bands corresponding to the aromatic C-H and C=C bonds.

Applications in Research and Drug Development

Indolizine derivatives are recognized for their diverse biological and optical properties.[3][4] The indolizine scaffold is considered a bioisostere of indole, a privileged structure in medicinal chemistry.[8]

Pharmacological Potential

-

Anticancer Activity: Several studies have highlighted the potential of indolizine derivatives as anticancer agents.[5][8] this compound itself has shown significant anticancer activity.[5] The planar aromatic structure of the indolizine core allows it to intercalate with DNA, a mechanism of action for many cytotoxic drugs.

-

Other Biological Activities: The indolizine nucleus is found in a variety of natural and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[8]

Fluorescent Probes

The inherent fluorescence of the indolizine system makes its derivatives attractive candidates for the development of organic fluorescent probes for biological imaging and sensing applications.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

It is also important to be aware of the hazards associated with the reagents used in its synthesis. For example, diethyl acetylenedicarboxylate is a hazardous chemical that can cause severe skin burns and eye damage.[9]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and promising applications, particularly in the field of medicinal chemistry. The development of efficient synthetic methods, such as one-pot, three-component reactions, has made this and related indolizine derivatives more accessible for further investigation. Its demonstrated anticancer activity and the broad pharmacological potential of the indolizine scaffold make it a compelling target for future research and drug discovery efforts.

References

-

Molbank, 2025 , M2032. Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. [Link]

-

ResearchGate. The one-pot three-component synthesis of diethyl 3-(4-bromobenzoyl). [Link]

-

ResearchGate. Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. [Link]

-

Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

-

Acta Crystallographica Section E: Structure Reports Online. Diethyl indolizine-1,3-dicarboxylate. [Link]

-

ResearchGate. Previous studies associated with indolizine synthesis and our work. [Link]

-

ResearchGate. The crystal structure of diethyl 3-(4-chlorobenzoyl)indolizine-1,2-dicarboxylate (4b). [Link]

-

Sci-Hub. Diethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate. [Link]

-

Semantic Scholar. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. [Link]

Sources

- 1. 14174-98-2|this compound|BLDpharm [bldpharm.com]

- 2. Diethyl indolizine-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jbclinpharm.org [jbclinpharm.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the One-Pot Synthesis of Diethyl Indolizine-1,2-dicarboxylate

Executive Summary

The indolizine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to the diverse biological activities of its derivatives.[1][2] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as high cost, low overall yields, and significant waste generation. This guide provides an in-depth technical overview of a highly efficient, atom-economical, and operationally simple one-pot synthesis of diethyl indolizine-1,2-dicarboxylate. By leveraging an in-situ generated pyridinium ylide followed by a 1,3-dipolar cycloaddition, this methodology offers a robust and scalable route to this important molecular core. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss process optimization, and present the necessary characterization framework. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic strategies for the construction of complex heterocyclic libraries.

The Indolizine Scaffold: A Cornerstone in Drug Discovery

Indolizine, a nitrogen-containing fused heterocyclic system, is an isomer of the more common indole nucleus.[3] Its unique electronic and structural properties have established it as a critical component in a wide array of pharmacologically active compounds.[4] Functionalized indolizine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] The discovery of natural products containing the indolizine core and the success of synthetic derivatives in biological screening have fueled extensive research into their synthesis.[2][3] Consequently, the development of efficient and versatile synthetic methodologies to access structurally diverse indolizines is a primary objective in modern medicinal chemistry.[1]

Foundational Synthetic Strategies: From Classical to Modern

The construction of the indolizine ring system has been approached through several classical methods. Among the most notable is the Tschitschibabin (Chichibabin) reaction , which involves the base-mediated intramolecular cyclization of a pyridinium salt that possesses a reactive methylene group adjacent to the nitrogen atom.[6][7] While historically significant, this method can have limitations regarding substrate scope and reaction conditions.

The most powerful and versatile modern approach for constructing the indolizine core is the 1,3-dipolar cycloaddition reaction .[8][9] This strategy involves the reaction of a pyridinium ylide, which acts as a 4π-electron 1,3-dipole, with a 2π-electron dipolarophile, typically an activated alkyne or alkene.[8][10] The key advantages of this approach are its high atom economy, convergent nature, and the ability to introduce a wide variety of substituents, making it ideal for creating diverse molecular libraries.[8] The one-pot synthesis of this compound is a prime example of this strategy's efficiency.

Core Mechanism: The One-Pot Three-Component [3+2] Cycloaddition

The one-pot synthesis of this compound is a three-component reaction that proceeds via a tandem N-alkylation and 1,3-dipolar cycloaddition sequence. The process elegantly combines three distinct starting materials in a single operational step, avoiding the isolation of intermediates.

3.1 Mechanistic Breakdown The reaction proceeds through two principal stages that occur sequentially in the same reaction vessel:

-

In-Situ Formation of the Pyridinium Ylide : The reaction commences with the quaternization of pyridine with an α-halo carbonyl compound, such as ethyl bromoacetate. This forms a pyridinium salt. In the presence of a base, the acidic proton on the methylene group (alpha to both the carbonyl and the pyridinium nitrogen) is abstracted. This deprotonation generates a highly reactive pyridinium ylide intermediate.[7] The ylide is a 1,3-dipole, with the negative charge on the exocyclic carbon and the positive charge on the nitrogen atom within the ring.

-

[3+2] Cycloaddition : The in-situ generated pyridinium ylide then reacts with an electron-deficient alkyne, diethyl acetylenedicarboxylate (DEAD), which serves as the dipolarophile.[9] This is a concerted pericyclic reaction where the 4π-electron system of the ylide reacts with the 2π-electron system of the alkyne to form a five-membered ring.[8] The initial cycloadduct, a dihydroindolizine derivative, rapidly undergoes oxidation (often spontaneously by air or aided by a mild oxidant) to yield the stable, aromatic this compound.[9]

3.2 Rationale for Component Selection

-

Pyridine : Serves as the foundational nitrogen heterocycle for the indolizine core. Its nucleophilicity allows for efficient quaternization.

-

Ethyl Bromoacetate : This alkylating agent is chosen for two reasons. First, the bromine is a good leaving group, facilitating the N-alkylation of pyridine. Second, the protons on the α-carbon are acidified by both the adjacent ester carbonyl and the positively charged pyridinium nitrogen, allowing for easy deprotonation by a mild base to form the ylide.

-

Diethyl Acetylenedicarboxylate (DEAD) : This symmetrical alkyne is an excellent dipolarophile. The two electron-withdrawing ester groups significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating a rapid cycloaddition with the HOMO (Highest Occupied Molecular Orbital) of the nucleophilic pyridinium ylide.[11]

-

Base : A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is sufficient to deprotonate the pyridinium salt to generate the ylide without promoting unwanted side reactions. Some procedures have also successfully used epoxides, like 1,2-epoxybutane, which act as acid scavengers.[7][12]

Experimental Protocol: A Validated One-Pot Procedure

This protocol describes a reliable and reproducible one-pot synthesis of this compound.

4.1 Materials and Reagents

| Reagent/Material | Formula | M.W. | Quantity (10 mmol scale) |

| Pyridine | C₅H₅N | 79.10 | 0.79 g (10 mmol, 1.0 eq) |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.67 g (10 mmol, 1.0 eq) |

| Diethyl acetylenedicarboxylate | C₈H₁₀O₄ | 170.16 | 1.70 g (10 mmol, 1.0 eq) |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g (20 mmol, 2.0 eq) |

| Acetone (anhydrous) | C₃H₆O | - | 100 mL |

| Ethyl Acetate | C₄H₈O₂ | - | For chromatography |

| Hexanes | C₆H₁₄ | - | For chromatography |

| Round-bottom flask (250 mL) | - | - | 1 |

| Reflux condenser | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | 1 |

| Heating mantle | - | - | 1 |

| TLC plates (Silica gel 60 F₂₅₄) | - | - | As needed |

4.2 Step-by-Step Synthesis

-

Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition : To the flask, add pyridine (10 mmol), ethyl bromoacetate (10 mmol), diethyl acetylenedicarboxylate (10 mmol), and anhydrous potassium carbonate (20 mmol).

-

Solvent Addition : Add 100 mL of anhydrous acetone to the flask.

-

Reaction : Stir the mixture vigorously and heat to reflux (approx. 56 °C).

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours.

-

Cooling : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Filtration : Filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure this compound.

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Determine the yield and proceed with characterization.

4.3 Expected Characterization Data The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR : Expect characteristic signals for the aromatic protons of the indolizine core, as well as the ethyl ester groups (triplets and quartets). For the related diethyl indolizine-1,3-dicarboxylate, aromatic protons appear between δ 6.9 and 9.6 ppm.[13]

-

¹³C NMR : Signals corresponding to the aromatic carbons and the two distinct ester carbonyl carbons should be observable.

-

FT-IR : Look for strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1700-1740 cm⁻¹).

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₅NO₄, M.W. = 261.27) should be present.

Process Optimization and Modern Approaches

While the described protocol is robust, several modifications can be employed to improve efficiency, yield, and environmental footprint.

-

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[14]

-

Catalysis : While the base-mediated reaction is effective, research into metal-catalyzed versions, such as those using copper or rhodium, may offer alternative pathways or improved functional group tolerance for more complex substrates.[15][16]

-

Green Chemistry : The replacement of traditional organic solvents with more environmentally friendly options, such as water or ionic liquids, is an active area of research.[17] Furthermore, biocatalysis using enzymes like lipases has been shown to effectively catalyze indolizine synthesis in aqueous media, representing a significant step towards sustainable chemical production.[17]

Conclusion

The one-pot, three-component synthesis of this compound via 1,3-dipolar cycloaddition represents a highly efficient and elegant solution for the construction of this valuable heterocyclic core. Its operational simplicity, high atom economy, and the ready availability of starting materials make it an attractive method for both academic research and industrial-scale production. By understanding the underlying mechanism and key experimental parameters, researchers can reliably produce this compound and adapt the methodology to generate a wide array of substituted indolizine derivatives for screening in drug discovery and materials science applications.

References

- Gherase, D., et al. (2013). Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases.

- BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.

- MDPI. (2025). Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate.

-

Kakehi, A., et al. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. Journal of Organic Chemistry, 66(8), 2618-23. Available at: [Link]

-

Organic Letters. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Available at: [Link]

-

Botezatu, A., et al. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry. Available at: [Link]

- Journal of Organic Chemistry. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides.

- BenchChem. (2025). Application Notes: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition.

-

ResearchGate. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Available at: [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES.

-

Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Available at: [Link]

-

Bora, U., et al. (2003). A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction. Organic Letters, 5(4), 435-438. Available at: [Link]

-

ResearchGate. (2025). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Available at: [Link]

- Yan, C-G. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles].

-

PubMed Central. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Available at: [Link]

-

ResearchGate. (2023). Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. Available at: [Link]

-

ResearchGate. (2025). The one-pot three-component synthesis of diethyl 3-(4-bromobenzoyl). Available at: [Link]

-

Organic Chemistry Portal. (2017). Synthesis of indolizines. Available at: [Link]

-

Arkivoc. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at: [Link]

-

PubMed. (2020). Inhibitory activities of indolizine derivatives: a patent review. Available at: [Link]

-

ResearchGate. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides †. Available at: [Link]_

-

ResearchGate. (2025). Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. Available at: [Link]

- Multi-component one-pot synthesis of indolizine derivatives. (2022).

-

Wang, Y., et al. (2011). Diethyl indolizine-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. Available at: [Link]

-

Revue Roumaine de Chimie. (2015). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Available at: [Link]

-

ResearchGate. (2016). One-pot synthesis of functionalized dihydroindolizinones from pyrrolylpropynoates and diethyl aminomalonate. Available at: [Link]

-

IUCr Journals. (2016). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Available at: [Link]

Sources

- 1. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 11. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]

- 12. Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate | MDPI [mdpi.com]

- 13. Diethyl indolizine-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1,3-Dipolar Cycloaddition Synthesis of Indolizine Dicarboxylates

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus, a fused bicyclic aromatic system containing a nitrogen atom at the bridgehead, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone for designing a vast array of functional molecules. Indolizine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5][6][7] Furthermore, their inherent fluorescence makes them valuable in the development of optical materials and bioimaging agents.[6][8]

While numerous synthetic routes to the indolizine core exist, the 1,3-dipolar cycloaddition reaction stands out as one of the most efficient, versatile, and atom-economical strategies.[1][6][8][9][10] This guide provides a comprehensive technical overview of this powerful transformation, specifically focusing on the synthesis of indolizine dicarboxylates, a class of compounds that serve as crucial building blocks for more complex molecular architectures.

The [3+2] Cycloaddition: A Mechanistic Overview

At its core, the synthesis is a Huisgen 1,3-dipolar cycloaddition, a type of concerted pericyclic reaction where a 4π-electron component (the 1,3-dipole) reacts with a 2π-electron component (the dipolarophile) to form a five-membered ring.[11] In this specific application, the key players are:

-

The 1,3-Dipole: A pyridinium ylide.

-

The Dipolarophile: An electron-deficient alkyne, typically a dialkyl acetylenedicarboxylate.[4][9]

The reaction proceeds through a concerted [3+2] cycloaddition pathway, which is thermally allowed by the Woodward-Hoffmann rules, leading to the rapid and efficient assembly of the indolizine core.[9]

Caption: Detailed mechanistic pathway for indolizine synthesis.

Laboratory Protocol: Synthesis of Dimethyl 3-phenylindolizine-1,2-dicarboxylate

This protocol provides a self-validating system for the synthesis of a representative indolizine dicarboxylate, adapted from established procedures.

[12]#### Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | 278.14 | 1.0 | 1.0 |

| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 1.1 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.2 |

| Anhydrous Acetonitrile (CH₃CN) | 41.05 | - | Solvent |

Step-by-Step Experimental Workflow

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (1.0 mmol, 278 mg).

-

Solvent Addition: Add anhydrous acetonitrile (15 mL) to the flask to dissolve or suspend the pyridinium salt.

-

Reagent Addition: Add dimethyl acetylenedicarboxylate (1.1 mmol, 156 mg, 0.135 mL) to the mixture via syringe.

-

Initiation: Cool the flask in an ice bath. Slowly add triethylamine (1.2 mmol, 121 mg, 0.167 mL) dropwise over 5 minutes. A color change (often to a deep red or brown) is typically observed, indicating the formation of the pyridinium ylide.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure indolizine dicarboxylate as a colored solid.

-

Caption: Experimental workflow for indolizine dicarboxylate synthesis.

Applications and Scope

The true power of this synthetic method lies in its versatility. A wide array of substituents can be introduced onto both the pyridine ring of the ylide and the ester groups of the dipolarophile, allowing for the creation of large, diverse libraries of indolizine derivatives.

[1][9]* Drug Discovery: Functionalized indolizines synthesized via this route have been investigated as potent anticancer agents, often by targeting key cellular processes like tubulin polymerization or EGFR signaling. T[5]he dicarboxylate handles provide convenient points for further chemical modification to optimize pharmacological properties.

-

Materials Science: The extended π-system of the indolizine core gives rise to interesting photophysical properties. By tuning the substituents, chemists can modulate the absorption and emission wavelengths, leading to the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, and chemosensors.

Table: Representative Indolizine Dicarboxylates

| Pyridine Substituent | Ylide Stabilizer (R') | Product | Reported Yield |

| H | Phenyl | Dimethyl 3-phenylindolizine-1,2-dicarboxylate | Good-Excellent |

| 4-CN | Phenyl | Dimethyl 7-cyano-3-phenylindolizine-1,2-dicarboxylate | ~60-95% |

| H | 4-Nitrophenyl | Dimethyl 3-(4-nitrophenyl)indolizine-1,2-dicarboxylate | High |

| H | Methyl | Dimethyl 3-methylindolizine-1,2-dicarboxylate | Moderate-Good |

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition between pyridinium ylides and acetylenic esters is a robust, high-yield, and exceptionally versatile method for constructing the indolizine dicarboxylate core. Its operational simplicity, broad substrate scope, and the value of the resulting products make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Future advancements may focus on developing asymmetric variants of this reaction to access chiral, non-racemic indolizine scaffolds, further expanding their potential in the development of next-generation therapeutics and functional materials.

References

-

New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. RSC Advances. Available at: [Link]

-

Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. Available at: [Link]

-

Wang, Q., et al. (2022). Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines. The Journal of Organic Chemistry. Available at: [Link]

-

Potts, K. T., & Singh, U. P. (1967). Pyridinium ylids in synthesis. III. Synthesis of indolizines. Australian Journal of Chemistry. Available at: [Link]

-

Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Available at: [Link]

-

Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis. Available at: [Link]

-

Synthesis of indolizine from pyridinium ylide. ResearchGate. Available at: [Link]

-

Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link]

-

Yan, C.-G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Chinese Journal of Chemistry. Available at: [Link]

-

1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. ResearchGate. Available at: [Link]

-

Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed. Available at: [Link]

-

Study on the Synthesis of Functionalized Indolizines. ResearchGate. Available at: [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

-

Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules. Available at: [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link]

-

Preparation of indolizine-3-carboxamides and indolizine-3-carbonitriles by 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes... Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Semantic Scholar. Available at: [Link]

-

Ramalakshmi, N., et al. (2021). Indolizine- a privileged biological scaffold. Der Pharma Chemica. Available at: [Link]

-

Ramalakshmi, N., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Available at: [Link]

-

Inhibitory activities of indolizine derivatives: a patent review. PubMed. Available at: [Link]

-

Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of pyridinium ylides and simulation of their 1,3-dipolar cycloaddition mechanism. Russian Chemical Bulletin. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. ijettjournal.org [ijettjournal.org]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. mathnet.ru [mathnet.ru]

An In-Depth Technical Guide to the Synthesis of Diethyl Indolizine-1,2-dicarboxylate: Starting Materials and Strategic Insights

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining diethyl indolizine-1,2-dicarboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the selection of starting materials, the causality behind experimental choices, and detailed, validated protocols. The primary focus is on the highly efficient 1,3-dipolar cycloaddition reaction, which stands as a cornerstone for the synthesis of this class of compounds. Mechanistic details, data presentation, and visual workflows are included to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the Indolizine Scaffold

The indolizine ring system, a nitrogen-containing bridged heterocycle, is a privileged structure found in a variety of natural products, known as indolizidine alkaloids, and synthetic compounds.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system-depressant properties.[1] The unique electronic and photophysical characteristics of the indolizine core have also led to its exploration in applications such as organic light-emitting diodes (OLEDs) and fluorescent biological probes.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex, functionalized indolizine derivatives.

Historically, the synthesis of the indolizine scaffold has been approached through several classical methods, including the Scholtz reaction, first reported in 1912, which involves the high-temperature reaction of 2-methylpyridine with acetic anhydride, and the Tschitschibabin (or Chichibabin) reaction, a base-mediated intramolecular cyclization of a pyridinium salt.[1][2][3] While foundational, these methods can be limited by harsh reaction conditions or lower yields.[2]

Modern synthetic chemistry has largely converged on 1,3-dipolar cycloaddition reactions as the most efficient and versatile route to a wide array of indolizine derivatives.[4][5] This guide will focus on this powerful methodology for the synthesis of this compound, detailing the critical starting materials and the underlying principles that govern this elegant transformation.

The Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition reaction.[6] This reaction involves a 1,3-dipole, in this case a pyridinium ylide, and a dipolarophile, an electron-deficient alkyne.[5][7] The convergence of these two components leads to the formation of the five-membered pyrrole ring fused to the pyridine ring, creating the indolizine core.

The key advantages of this approach are its operational simplicity, high yields, and the ability to introduce a variety of substituents onto the indolizine scaffold by modifying the starting materials.

Deconstructing the Starting Materials

The successful synthesis of this compound via 1,3-dipolar cycloaddition hinges on the careful selection of four key components:

-

Pyridine or a Pyridine Derivative: This serves as the foundational six-membered ring of the indolizine core. The choice of pyridine derivative can introduce substituents onto the pyridine portion of the final product.

-

An α-Haloester: This reagent is used to quaternize the pyridine nitrogen, forming a pyridinium salt. For the synthesis of this compound, an ethyl α-haloacetate such as ethyl bromoacetate is the logical choice.

-

A Base: The base is crucial for the in situ generation of the pyridinium ylide from the pyridinium salt by deprotonation of the acidic methylene group adjacent to the nitrogen.

-

Diethyl Acetylenedicarboxylate (DEAD): This electron-deficient alkyne acts as the dipolarophile, reacting with the pyridinium ylide to form the five-membered ring and introduce the two ester groups at the 1 and 2 positions of the indolizine.

The general workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of this compound.

Mechanistic Insights: The "Why" Behind the Reaction

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction, meaning that the new bonds are formed in a single step through a cyclic transition state.[6] This concerted nature is what often leads to the high stereospecificity observed in these reactions.

Formation of the Pyridinium Ylide: The first critical step is the formation of the pyridinium ylide. The quaternization of the pyridine nitrogen by the α-haloester results in a pyridinium salt. The protons on the methylene group adjacent to the positively charged nitrogen become significantly acidic. The addition of a base, such as potassium carbonate or triethylamine, removes one of these protons, generating the pyridinium ylide.[8] This ylide is a zwitterionic species with a positive charge on the nitrogen and a negative charge on the adjacent carbon, and it is this 1,3-dipolar nature that drives the subsequent cycloaddition.

The Cycloaddition Step: The pyridinium ylide, as the 1,3-dipole, reacts with the electron-deficient double or triple bond of the dipolarophile (DEAD). The reaction proceeds through a concerted [3+2] cycloaddition mechanism, leading to a dihydroindolizine intermediate. Subsequent elimination of two hydrogen atoms (aromatization), often facilitated by an oxidant or occurring spontaneously under the reaction conditions, yields the stable, aromatic this compound.[4]

The reaction can also be performed as a one-pot, three-component synthesis, where the pyridine, α-halo compound, and dipolarophile are mixed together.[9][10][11] In this scenario, the pyridinium salt and the ylide are formed in situ and immediately react with the dipolarophile present in the reaction mixture.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition.

Two-Step Synthesis of this compound

Protocol 1: Synthesis of N-(Ethoxycarbonylmethyl)pyridinium Bromide

-

Materials:

-

Pyridine

-

Ethyl bromoacetate

-

Anhydrous acetone or another suitable solvent

-

-

Procedure:

-

Dissolve pyridine (1.0 mmol) and ethyl bromoacetate (1.0 mmol) in anhydrous acetone (10 mL).

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the mixture to room temperature. The pyridinium bromide will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.

-

Protocol 2: Synthesis of this compound

-

Materials:

-

N-(Ethoxycarbonylmethyl)pyridinium bromide (from Protocol 1)

-

Diethyl acetylenedicarboxylate (DEAD)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

Suspend N-(ethoxycarbonylmethyl)pyridinium bromide (1.0 mmol) and potassium carbonate (1.2 mmol) in anhydrous acetonitrile (15 mL).

-

To this suspension, add diethyl acetylenedicarboxylate (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

One-Pot, Three-Component Synthesis

This streamlined approach avoids the isolation of the intermediate pyridinium salt.

-

Materials:

-

Procedure:

-

In a reaction vessel, combine pyridine (1.0 mmol), ethyl bromoacetate (1.0 mmol), and diethyl acetylenedicarboxylate (1.1 mmol) in a suitable solvent (e.g., 1,2-epoxybutane, 10 mL).

-

Reflux the reaction mixture for a specified time (typically several hours), monitoring by TLC. 1,2-epoxybutane can act as both a solvent and an acid scavenger, facilitating the in situ formation of the ylide.[12]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography as described in Protocol 2.

-

Data Summary and Visualization

The choice of starting materials and reaction conditions can be summarized for clarity.

| Component | Function | Examples | Considerations |

| Pyridine Core | Forms the 6-membered ring of the indolizine | Pyridine, Picolines, Lutidines | Substituents on the pyridine ring will be present in the final product. |

| Quaternizing Agent | Forms the pyridinium salt | Ethyl bromoacetate, Ethyl chloroacetate | Reactivity (bromo > chloro). Must have an α-hydrogen for ylide formation. |

| Base | Generates the pyridinium ylide | K₂CO₃, Triethylamine (Et₃N), DBU | Strength and solubility of the base can influence reaction rate and yield. |

| Dipolarophile | Reacts with the ylide to form the 5-membered ring | Diethyl acetylenedicarboxylate (DEAD) | Must be electron-deficient to facilitate the cycloaddition. |

| Solvent | Reaction medium | Acetonitrile, DMF, Acetone, 1,2-Epoxybutane | Should be anhydrous and inert to the reactants. Polarity can influence reaction rates. |

digraph "Reaction_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#34A853"];// Reactants Pyridine [label="Pyridine"]; EtBrAc [label="Ethyl\nBromoacetate"]; Base [label="Base"]; DEAD [label="DEAD"];

// Intermediates Salt [label="Pyridinium Salt", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide [label="Pyridinium Ylide\n(1,3-Dipole)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; DH_Indolizine [label="Dihydroindolizine\nIntermediate", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pyridine -> Salt; EtBrAc -> Salt; Salt -> Ylide [label=" + Base\n- H⁺"]; Ylide -> DH_Indolizine [label=" + DEAD\n[3+2] Cycloaddition"]; DH_Indolizine -> Product [label=" - 2H\n(Aromatization)"]; }

Figure 2: Mechanistic pathway of the 1,3-dipolar cycloaddition for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process, with the 1,3-dipolar cycloaddition of a pyridinium ylide and diethyl acetylenedicarboxylate being the most robust and versatile method. Understanding the roles of the core starting materials—the pyridine derivative, the α-haloester, the base, and the dipolarophile—is paramount to achieving high yields and purity. The mechanistic framework of this reaction not only provides a theoretical foundation but also allows for rational modifications to synthesize a diverse library of indolizine derivatives. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to leverage this powerful synthetic transformation in their drug discovery and materials science endeavors.

References

- Scholtz Indolizine Synthesis: A Detailed Step-by-Step Protocol for Researchers - Benchchem. (URL: )

- Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem. (URL: )

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: )

- RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROM

- A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern C

-

Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed. (URL: [Link])

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: [Link])

-

Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (URL: [Link])

-